4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile
Description
Properties
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-3-7(11(13,14)15)1-2-8(9)10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFHTWFQIYUQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650689 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157301-81-0 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonitrile
The Gould-Jacobs reaction serves as the foundational step for constructing the quinoline scaffold. This method involves condensing 4-(trifluoromethyl)aniline with ethyl ethoxymethylenecyanoacetate in a high-boiling solvent system.
Reaction Conditions
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Solvent: Diphenyl ether or toluene
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Temperature: 100–110°C (4–5 hours)
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Molar Ratio: 1:1 (aniline to cyanoacetate derivative)
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Workup: Cooling, precipitation with hexane/ethyl acetate, and filtration.
The cyclization proceeds via formation of an ethoxymethylene intermediate, followed by thermal ring closure to yield 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbonitrile . Crystallographic analysis of analogous compounds reveals that the trifluoromethyl group at position 7 induces steric hindrance, slightly distorting the quinoline ring’s planarity.
Key Data
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | >95% |
| Characterization | NMR, NMR, HRMS |
Chlorination with Phosphorus Oxychloride
The 4-hydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl) , a widely employed reagent for replacing hydroxyl groups with chlorine in heterocyclic systems.
Optimized Protocol
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Reagent: POCl (neat or with dichloromethane cosolvent)
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Temperature: 105°C (45 minutes)
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Workup: Concentration under vacuum, neutralization with sodium carbonate, and extraction with methylene chloride/methanol.
This step converts 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbonitrile to the target compound with high efficiency. Excess POCl ensures complete conversion, while controlled quenching prevents hydrolysis of the nitrile group.
Reaction Monitoring
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Completion Check: TLC (hexane:ethyl acetate = 7:3)
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Yield: 80–85%
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Melting Point: 177–179°C (consistent with analogous chlorinated quinolines).
Halogen Exchange via Nucleophilic Aromatic Substitution
Synthesis of 7-Fluoro-4-chloroquinoline-3-carbonitrile Intermediate
An alternative route begins with 7-fluoro-4-chloroquinoline-3-carbonitrile , where the fluorine atom at position 7 is displaced by a trifluoromethyl group. This method is less common due to the challenges associated with nucleophilic trifluoromethylation but offers flexibility for late-stage functionalization.
Step 1: Preparation of 7-Fluoro Intermediate
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Starting Material: 3-Chloro-4-fluoroaniline
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Cyclization: Reaction with ethyl ethoxymethylenecyanoacetate in refluxing toluene.
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Chlorination: POCl treatment to introduce chlorine at position 4.
Step 2: Trifluoromethylation at Position 7
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Reagent: Trimethyl(trifluoromethyl)silane (TMSCF)
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Catalyst: CuI (10 mol%)
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Solvent: DMF, 80°C (12 hours)
Comparative Analysis of Methods
| Parameter | Gould-Jacobs Route | Halogen Exchange Route |
|---|---|---|
| Overall Yield | 52–64% | 20–25% |
| Purity | >95% | 85–90% |
| Scalability | Industrial-scale feasible | Limited by low yield |
| Cost | Moderate | High (expensive reagents) |
| Regioselectivity | Excellent | Moderate |
Industrial-Scale Considerations
Solvent Recycling
Diphenyl ether, used in the Gould-Jacobs cyclization, is recovered via distillation and reused, reducing production costs.
Byproduct Management
Phosphorus oxychloride generates HCl gas, necessitating scrubbers for neutralization. Modern facilities employ closed-loop systems to minimize environmental impact.
Structural Confirmation Techniques
X-ray Crystallography
Single-crystal X-ray diffraction confirms the molecular geometry. For example:
Spectroscopic Characterization
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NMR (400 MHz, CDCl): δ 8.92 (s, 1H, H-2), 8.35 (d, J = 8.8 Hz, 1H, H-5), 7.89 (d, J = 8.8 Hz, 1H, H-6).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
The position of the trifluoromethyl group is controlled by using 4-(trifluoromethyl)aniline as the starting material. Meta-substituted anilines lead to undesired regioisomers.
Nitrile Group Stability
The carbonitrile moiety is sensitive to hydrolysis under acidic conditions. Reactions are conducted under anhydrous conditions, and workup avoids aqueous acids.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Tigecycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with monooxygenase enzymes, which can lead to the hydroxylation of tigecycline .
Common Reagents and Conditions
Common reagents used in the reactions involving tigecycline hydrochloride include oxidizing agents, reducing agents, and various solvents like N-methyl-2-pyrrolidone and acetone. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of tigecycline hydrochloride include hydroxylated derivatives and other modified forms that retain antibacterial activity. These products are often studied to understand the drug’s metabolism and resistance mechanisms .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile exhibits significant anticancer activity. It has been shown to inhibit specific protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways related to tumor growth and survival .
Antimicrobial Activity
The compound's structure allows it to disrupt cellular processes in microorganisms, making it a candidate for antimicrobial applications. Studies suggest its potential effectiveness against various bacterial strains, which could lead to new treatments for infections resistant to conventional antibiotics .
Pharmaceutical Intermediate
Due to its chemical properties, this compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo further modifications enhances its utility in drug development .
Agrochemical Applications
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is being explored for use in agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving the efficacy of pesticides and herbicides by increasing their absorption and retention in plant tissues.
Material Science
Dye-Sensitized Solar Cells (DSSCs)
The compound's ability to bind with metal centers allows it to be used in the development of dye complexes for dye-sensitized solar cells. These complexes can enhance the efficiency of solar energy conversion by improving light absorption and electron transfer processes .
Bioimaging and Sensors
The chloro substituent on the molecule provides a site for further chemical modifications, allowing it to be developed into bidentate ligands suitable for bioimaging and sensing applications. This capability is important for creating sensitive detection systems in biological research .
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Inhibition of Protein Kinases
A study demonstrated that derivatives of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile effectively inhibited EGF-R kinase, showing comparable activity to established inhibitors . This suggests potential applications in targeted cancer therapies. -
Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited significant antimicrobial activity against multi-drug resistant bacteria, highlighting its potential as a new class of antibiotics. -
Application in DSSCs
Research into dye-sensitized solar cells showed that incorporating 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile into the dye formulation improved light absorption and overall efficiency compared to traditional dyes .
Mechanism of Action
Tigecycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Substitution at Position 7: Trifluoromethyl vs. Other Groups
Key Findings :
- The trifluoromethyl group in the parent compound confers superior thermal stability compared to bromo or methoxy analogues, as evidenced by differential scanning calorimetry (DSC) studies .
- Electron-withdrawing groups (e.g., -CF₃, -CN) at position 7 increase the electrophilicity of the C3 carbonitrile, enhancing reactivity in Suzuki-Miyaura couplings .
- 7-Bromo derivatives (e.g., 201b) exhibit higher synthetic yields (79%) due to the bromine atom’s favorable leaving-group properties in SNAr reactions .
Substitution at Position 3: Carbonitrile vs. Carboxylate
Biological Activity
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.
- Chemical Formula : C10H5ClF3N
- Molecular Weight : 237.6 g/mol
- CAS Number : 143659-15-8
This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.
The biological activity of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is primarily attributed to its ability to interact with various biological targets:
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Antimicrobial Activity :
- The compound has demonstrated significant antibacterial properties against various strains of bacteria, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
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Antimalarial Activity :
- Research indicates that derivatives of this compound exhibit potent antiplasmodial activity against Plasmodium falciparum, particularly against chloroquine-resistant strains. The structure-activity relationship (SAR) studies highlight that modifications in the side chains can enhance efficacy against resistant strains, with some derivatives showing IC50 values in the nanomolar range .
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Anticancer Properties :
- Preliminary studies suggest that 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate signaling pathways involved in cell growth and survival is under investigation.
Pharmacological Applications
The compound's diverse biological activities have led to its exploration in several therapeutic areas:
- Infectious Diseases : Its efficacy against resistant bacterial and parasitic infections positions it as a candidate for developing new antimicrobial agents.
- Cancer Therapy : Ongoing research aims to evaluate its potential as an anticancer drug, focusing on its mechanism of action and effectiveness in preclinical models.
Case Studies and Research Findings
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Antimalarial Efficacy :
A study conducted on various derivatives of quinoline compounds revealed that those containing the trifluoromethyl group exhibited enhanced antimalarial activity compared to their non-fluorinated counterparts. For instance, one derivative showed an IC50 value of 9.79 nM against chloroquine-resistant P. falciparum strains, indicating a substantial increase in potency .Compound IC50 (nM) Activity Type Derivative A 9.79 Antimalarial Derivative B 11.16 Antimalarial Derivative C 5.46 Chloroquine -
Antibacterial Activity :
In vitro studies have demonstrated that 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile?
- Methodological Answer : The compound is typically synthesized via multi-component reactions. For example, microwave-assisted reactions using methyl 2-cyanoacetate, aromatic aldehydes, and amines in ethanol with N-doped graphene quantum dots/CoFe₂O₄ nanocomposites as catalysts achieve high yields (~85–92%) under green conditions . Alternative routes involve AlCl₃-mediated C–C bond formation between 2-chloroquinoline-3-carbonitrile and indoles, avoiding the need for N-protection .
Table 1 : Example reaction conditions and yields
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| N-GQDs/CoFe₂O₄ | Ethanol | 80°C (MW) | 85–92 | |
| AlCl₃ | DMF | 120°C | 70–80 |
Q. How is the molecular structure of this compound and its derivatives characterized?
- Methodological Answer : X-ray crystallography (e.g., SHELX software ) resolves spatial arrangements of substituents like chlorine and trifluoromethyl groups. Complementary techniques include ¹H/¹³C NMR for functional group verification, IR spectroscopy for hydroxyl/carbonyl identification, and mass spectrometry for molecular weight confirmation .
Advanced Research Questions
Q. What computational strategies predict the electronic and thermodynamic properties of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data. For example, Becke’s three-parameter functional predicts atomization energies with <3 kcal/mol deviation . The Colle-Salvetti correlation-energy formula, modified for gradient expansions, calculates electron density and kinetic energy to model reactivity .
Table 2 : Computational parameters for DFT studies
| Functional | Basis Set | Property Calculated | Error Margin | Reference |
|---|---|---|---|---|
| B3LYP | 6-31G(d) | Atomization Energy | ±2.4 kcal/mol | |
| Lee-Yang-Parr (LYP) | cc-pVTZ | Electron Density Profiles | <5% |
Q. How can regioselectivity challenges in synthesizing quinoline-3-carbonitrile derivatives be addressed?
- Methodological Answer : Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity. For instance, ethylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate under basic conditions favors C-1 alkylation, while acidic conditions promote competing pathways, requiring careful optimization . Computational modeling of transition states (via DFT) identifies steric/electronic factors guiding selectivity .
Q. What mechanistic insights exist for the biological activity of quinoline-3-carbonitrile derivatives?
- Methodological Answer : Derivatives exhibit antiviral (e.g., anti-HIV-1) activity by inhibiting viral replication enzymes. For example, 4-(phenylamino)quinoline-3-carbonitrile derivatives disrupt reverse transcriptase binding, validated via enzyme inhibition assays . Antimicrobial screening against Gram-positive bacteria (MIC: 4–16 µg/mL) correlates with electron-withdrawing substituents enhancing membrane penetration .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields or biological activities?
- Methodological Answer :
Replicate conditions : Ensure catalyst purity (e.g., N-GQDs/CoFe₂O₄ requires <5% oxide impurities ).
Characterize by-products : Use HPLC/MS to identify side products (e.g., tricyclic by-products in ethylation reactions ).
Validate biological assays : Standardize testing protocols (e.g., broth microdilution for antimicrobial activity ).
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
